molecular formula C11H14N2O2 B3024332 trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate CAS No. 1212071-38-9

trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate

Cat. No.: B3024332
CAS No.: 1212071-38-9
M. Wt: 206.24 g/mol
InChI Key: CKDHADVUFHEQAD-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and selectivity of potential drug candidates .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridin-3-yl group contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Biological Activity

trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a pyridine moiety, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Reaction Type Reagents Conditions
OxidationPotassium permanganate, chromium trioxideVaries based on desired product
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionNucleophiles (amines, thiols)Basic or acidic conditions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridin-3-yl group enhances its binding affinity and selectivity for these targets, allowing it to modulate various cellular signaling pathways. This modulation can lead to significant physiological responses, making it a candidate for drug development aimed at treating conditions such as neurological disorders and inflammatory diseases.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of similar structures have shown promising results against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
  • Neuroprotective Effects : Due to its ability to interact with neurotransmitter receptors, the compound has been investigated for potential neuroprotective properties. Studies indicate that it may help mitigate neuronal damage in models of cerebral ischemia.
  • Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. It appears to influence signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value as low as 10 μM against certain types of cancer cells .
  • Neuroprotective Study : In an animal model of stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups.
  • Inflammation Model : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Properties

IUPAC Name

methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHADVUFHEQAD-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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